molecular formula C13H23N7O2 B12468124 N~2~-(butan-2-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~-(butan-2-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B12468124
M. Wt: 309.37 g/mol
InChI Key: XONKCABNCXUIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a 4-methylpiperazin-1-yl group at position 6, a nitro group at position 5, and a sec-butyl group at the N2 position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE involves multiple steps, including nucleophilic substitution and amination reactions. One common method involves the Ullmann nucleophilic substitution conditions to form the C-N bond at position 6 . The reaction typically requires a copper catalyst and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group at position 5 can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Reduction: Formation of 6-(4-METHYLPIPERAZIN-1-YL)-5-AMINO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the 4-methylpiperazin-1-yl, nitro, and sec-butyl groups in 6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H23N7O2

Molecular Weight

309.37 g/mol

IUPAC Name

2-N-butan-2-yl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C13H23N7O2/c1-4-9(2)15-13-16-11(14)10(20(21)22)12(17-13)19-7-5-18(3)6-8-19/h9H,4-8H2,1-3H3,(H3,14,15,16,17)

InChI Key

XONKCABNCXUIQL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=C(C(=N1)N2CCN(CC2)C)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.